molecular formula C23H28ClFN2O3S2 B14985796 N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14985796
M. Wt: 499.1 g/mol
InChI Key: YAKUZVKEKNHCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group, and a chlorofluorophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis to create complex molecules.
  • Studied for its unique chemical properties and reactivity.

Biology:

  • Investigated for potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness: The presence of both chlorine and fluorine atoms in the aromatic ring of N-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE makes it unique compared to similar compounds. This dual substitution can significantly influence the compound’s chemical reactivity and biological activity.

Properties

Molecular Formula

C23H28ClFN2O3S2

Molecular Weight

499.1 g/mol

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H28ClFN2O3S2/c1-17-5-2-3-6-19(17)16-32(29,30)27-12-9-18(10-13-27)23(28)26-11-14-31-15-20-21(24)7-4-8-22(20)25/h2-8,18H,9-16H2,1H3,(H,26,28)

InChI Key

YAKUZVKEKNHCIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCCSCC3=C(C=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.